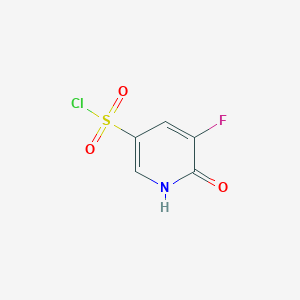
5-Fluoro-6-hydroxypyridine-3-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-hydroxypyridine-3-sulfonylchloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 5-Fluoro-6-hydroxypyridine-3-sulfonylchloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxy-2-fluoropyridine with sulfonyl chloride under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
5-Fluoro-6-hydroxypyridine-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include sulfonamides, sulfonates, and various coupled products .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-hydroxypyridine-3-sulfonylchloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-hydroxypyridine-3-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom’s electron-withdrawing effect makes the pyridine ring less basic and more reactive towards nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Fluoro-6-hydroxypyridine-3-sulfonylchloride include:
2-Fluoro-3-hydroxypyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
3-Chloro-2-fluoro-5-hydroxypyridine: A chlorinated and fluorinated pyridine with distinct chemical properties due to the presence of both chlorine and fluorine atoms.
5-Fluoro-2-hydroxypyridine: A simpler fluorinated pyridine with fewer functional groups, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of fluorine, hydroxyl, and sulfonyl chloride groups, which provide a versatile platform for various chemical transformations and applications .
Eigenschaften
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO3S/c6-12(10,11)3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLGYFMXNVMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














